molecular formula C11H18N4O2S2 B12166097 4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12166097
M. Wt: 302.4 g/mol
InChI Key: ZZLSYRNFKFJRBZ-UHFFFAOYSA-N
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Description

4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a morpholine moiety, and an amino group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a thiazole derivative with a morpholine-containing compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and morpholine groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-[3-(morpholin-4-yl)propyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H18N4O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

4-amino-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H18N4O2S2/c12-9-8(10(13)16)19-11(18)15(9)3-1-2-14-4-6-17-7-5-14/h1-7,12H2,(H2,13,16)

InChI Key

ZZLSYRNFKFJRBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=C(SC2=S)C(=O)N)N

Origin of Product

United States

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